Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a bicyclic system combining pyridine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a one-pot synthesis method has been reported, where an unexpected nitro group displacement during a nitro-Mannich reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents a shorter and more efficient route to access this pharmacologically relevant heterobicyclic system.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available starting materials and involve several reaction steps, including cyclization, reduction, and purification. The specific conditions and reagents used in these steps can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:
Octahydro-2H-pyrazino[1,2-a]pyrazines: These compounds share a similar core structure and have been studied for their pharmacophoric properties.
Pyrrolopyrazine Derivatives: These derivatives also contain nitrogen-containing heterocycles and exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1049677-79-3 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-14-10(13)8-2-3-9-6-11-4-5-12(9)7-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
PNGXCLNSGYDVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2CNCCN2C1 |
Origin of Product |
United States |
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